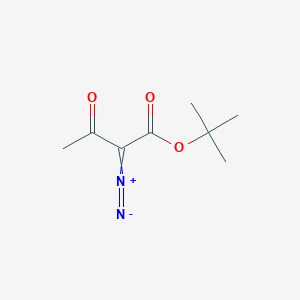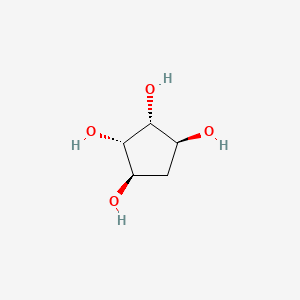
Edeine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Edeine is a basic polypeptide antibiotic produced by the bacterium Bacillus brevis. It is known for its strong antibacterial properties, inhibiting both gram-positive and gram-negative bacteria, as well as some fungi, yeasts, and mammalian neoplastic cells. This compound’s molecular structure includes five amino acid fragments and the base spermidine, all present in equimolar amounts .
準備方法
Synthetic Routes and Reaction Conditions: Edeine is synthesized through a non-ribosomal peptide synthesis pathway. This involves the multifunctional enzyme complex system known as the “sulfur template polymerase mechanism.” The synthesis includes the incorporation of unconventional amino acid residues, glycine, and polyamine .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Bacillus brevis strains. The production can be enhanced by overexpressing specific genes involved in the this compound biosynthesis pathway. For instance, overexpression of the gene EdeB in Bacillus brevis X23 has been shown to increase this compound production by 92.27% .
化学反応の分析
Types of Reactions: Edeine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
Edeine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study non-ribosomal peptide synthesis and enzyme mechanisms.
Biology: Investigated for its antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Explored for its antitumor activities, as it can inhibit the growth of mammalian neoplastic cells.
Industry: Utilized in the biological control of plant diseases caused by pathogenic bacteria.
作用機序
Edeine exerts its effects by targeting multiple molecular pathways:
DNA and RNA Inhibition: this compound binds to DNA and RNA, interfering with their synthesis and function.
Ribosome Inhibition: this compound targets the ribosome, inhibiting protein synthesis by preventing the formation of the initiation complex
類似化合物との比較
Edeine is unique among polypeptide antibiotics due to its specific amino acid composition and mechanism of action. Similar compounds include:
Pactamycin: Another polypeptide antibiotic that inhibits protein synthesis but has a different molecular structure and targets.
Cycloheximide: Inhibits protein synthesis by interfering with the translocation step in eukaryotic ribosomes.
Thiostrepton: Targets bacterial ribosomes but binds to different sites compared to this compound.
This compound’s uniqueness lies in its ability to inhibit multiple targets, including DNA, RNA, and ribosomes, making it a versatile and potent antibacterial agent .
特性
CAS番号 |
11006-90-9 |
|---|---|
分子式 |
C14H28N6O6 |
分子量 |
0 |
同義語 |
Edeine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




